molecular formula C18H13N5O B2920794 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1788561-73-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide

Cat. No.: B2920794
CAS No.: 1788561-73-8
M. Wt: 315.336
InChI Key: RWMKCXLFBDPVLT-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are crucial target products and key intermediates, developed in the past decade . The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .

Scientific Research Applications

Anticancer and Antitumor Applications N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, a related compound, was identified as a full antagonist of the androgen receptor, showing significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, the imidazo[1,2-a]pyrimidine moiety is rapidly metabolized by aldehyde oxidase (AO), leading to research into strategies to reduce AO-mediated oxidation for improved drug efficacy (Linton et al., 2011).

Antiviral Research 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime, were designed and synthesized as antirhinovirus agents. This research aimed to create novel compounds capable of effectively inhibiting human rhinovirus (Hamdouchi et al., 1999).

Chemical-Genetic Profiling Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, closely related compounds, have been shown to target essential, conserved cellular processes. Using chemogenomic assays in Saccharomyces cerevisiae, it was discovered that these compounds have distinctly different mechanisms of action, indicating their potential for diverse biomedical applications (Yu et al., 2008).

Antiprotozoal Activity Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, including derivatives with various functional groups, have shown significant antiparasitic activity, particularly against the blood state Trypanosoma rhodesiense. These compounds' structure-activity relationships indicate their potential as antiprotozoal agents (Sundberg et al., 1990).

DNA Binding and Gene Expression Modulation Pyrrole–imidazole (Py–Im) hairpin polyamides, which include imidazo[1,2-a]pyridines, are capable of binding to specific DNA sequences, disrupting protein-DNA interactions, and modulating gene expression. Modifications to these compounds can enhance their biological effects, suggesting their utility in gene therapy and as molecular probes (Meier et al., 2012).

Antibacterial Research Imidazo[1,2-a]pyridine-8-carboxamides have been identified as selective inhibitors of Mycobacterium tuberculosis, with no activity on either gram-positive or gram-negative pathogens, indicating their potential as a novel antimycobacterial lead series (Ramachandran et al., 2013).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to exhibit a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to their wide range of activities . For instance, some imidazole derivatives have been found to inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes .

Biochemical Pathways

Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to their wide range of activities . For instance, some imidazole derivatives have been found to inhibit the biosynthesis of ergosterol in yeast cells .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (admet) of similar imidazole derivatives have been analyzed . The ADMET analysis suggests that these compounds could be moderately toxic to humans, though in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting they can have various molecular and cellular effects .

Action Environment

The synthesis and functionalization of imidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c24-18(17-19-9-5-10-20-17)22-14-7-2-1-6-13(14)15-12-23-11-4-3-8-16(23)21-15/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMKCXLFBDPVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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